2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide
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Overview
Description
2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chloro group, a dimethylpyrimidinyl group, a sulfamoyl group, and a nitrobenzamide group
Preparation Methods
The synthesis of 2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chloroaniline with 2,6-dimethylpyrimidine-4-sulfonyl chloride under controlled conditions to form an intermediate. This intermediate is then reacted with 4-nitrobenzoyl chloride to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The sulfamoyl group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon, as well as nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-4-nitrobenzamide include:
2-chloro-N-(4-chlorobutyl)-N-{4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl}acetamide: Shares a similar sulfamoyl group but differs in the pyrimidinyl and acetamide groups.
N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide: Contains a similar pyrimidinyl group but has different substituents and functional groups
Properties
Molecular Formula |
C19H16ClN5O5S |
---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
2-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C19H16ClN5O5S/c1-11-9-18(22-12(2)21-11)24-31(29,30)15-6-3-13(4-7-15)23-19(26)16-8-5-14(25(27)28)10-17(16)20/h3-10H,1-2H3,(H,23,26)(H,21,22,24) |
InChI Key |
NVUIKKAEFQTHJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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